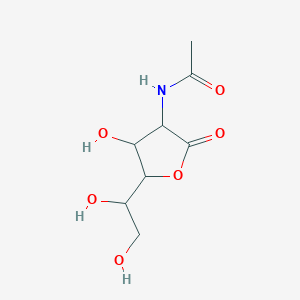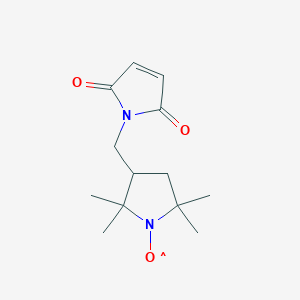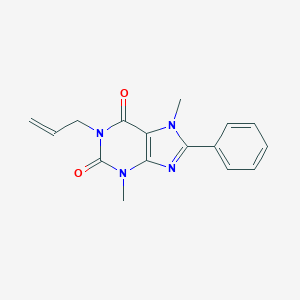
Methyl 1,2,3,4-Tetra-O-Acetyl-α-L-Idopyranuronat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate is a synthetic carbohydrate derivative used primarily in the field of carbohydrate chemistry. It is known for its role as a glycosyl donor in various glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates .
Wissenschaftliche Forschungsanwendungen
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate has several scientific research applications:
Synthesis of L-Iduronic Acid Derivatives: It is used in the transformation of D-glucuronic acid analogues into L-iduronic acid derivatives, which are important in the synthesis of heparin and heparan sulfate.
Key Synthon in Heparin/Heparan Sulfate Synthesis: It serves as a key synthon in the synthesis of these complex biological molecules.
Fluorogenic Enzyme Substrate: It is used in the preparation of fluorogenic substrates for quick diagnosis of mucopolysaccharidosis type I.
Wirkmechanismus
Target of Action
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate is a biochemical used in proteomics research
Mode of Action
The compound acts as a glycosyl donor for L-iduronidation . When bis (trifluoromethanesulfonic)imide is employed as the activator, the reaction affords the α-isomer as the major product . The configuration of this product is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .
Vorbereitungsmethoden
The synthesis of Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate typically involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. The first step is Ferrier’s photobromination, followed by a radical reduction using tris(trimethylsilyl)silane . This method efficiently produces the desired compound, showcasing its utility as a glycosyl donor for L-iduronidation reactions .
Analyse Chemischer Reaktionen
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate undergoes various chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in the presence of activators like bis(trifluoromethanesulfonic)imide, leading to the formation of glycosidic bonds.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Vergleich Mit ähnlichen Verbindungen
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate can be compared with other similar compounds such as:
Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate: This compound is a precursor in the synthesis of Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate.
Methyl 1,2,4-tri-O-acetyl-3-O-benzyl-L-idopyranuronate: This derivative is used in the synthesis of heparin and heparan sulfate.
1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronic acid: Another related compound used in carbohydrate chemistry.
Eigenschaften
IUPAC Name |
methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQCELSZBSZGX-RLPMIEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483620 |
Source


|
| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108032-41-3 |
Source


|
| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)









